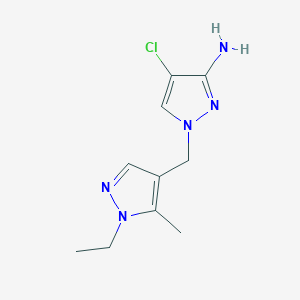

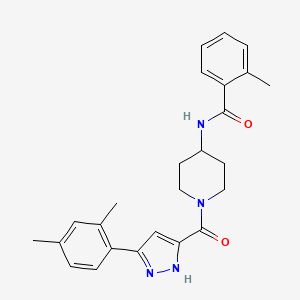

![molecular formula C13H23N5 B3005700 1-[(4-环己基-4H-1,2,4-三唑-3-基)甲基]哌嗪 CAS No. 1494235-19-6](/img/structure/B3005700.png)

1-[(4-环己基-4H-1,2,4-三唑-3-基)甲基]哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their potential in creating compounds with various pharmacological activities, including antimicrobial, antiparasitic, and receptor antagonist properties .

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions, starting from readily available or naturally occurring compounds. For instance, derivatives have been synthesized from natural piperine, using microwave irradiation to improve yields . Similarly, other derivatives have been synthesized through cyclocondensation reactions, Mannich reactions, and reactions with isothiocyanates or acid chlorides . These methods demonstrate the chemical flexibility of the piperazine ring, allowing for the introduction of various substituents that can significantly alter the biological activity of the resulting compounds.

Molecular Structure Analysis

Piperazine derivatives exhibit a range of molecular structures, often characterized by the presence of additional rings such as imidazole, triazole, or oxazole, which are fused to or linked with the piperazine ring . The molecular geometry can influence the compound's interaction with biological targets. For example, the chair-shaped conformation of the piperazine ring and the planarity of the triazole ring can affect the binding affinity to receptors or enzymes .

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions, which are essential for their biological activity. These reactions include interactions with receptors, such as antagonism of the 5-HT2 receptor, which is a target for compounds with potential antipsychotic or antidepressant effects . The chemical reactivity of these derivatives also allows for further modifications, which can be used to fine-tune their pharmacological profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are crucial for their pharmacokinetic and pharmacodynamic profiles. These properties are influenced by the nature of the substituents on the piperazine ring. For example, the introduction of a cyclohexyl group can affect the lipophilicity of the compound, which in turn can influence its absorption and distribution in the body . Additionally, the presence of hydrogen bonding, as seen in some crystal structures, can affect the solubility and crystallinity of these compounds .

科学研究应用

抗肿瘤和抗癌特性

- 包括类似于1-[(4-环己基-4H-1,2,4-三唑-3-基)甲基]哌嗪的化合物在内的哌嗪衍生物已被探索其在肿瘤学中的潜力,特别是作为抗肿瘤剂。对这些化合物的修饰旨在通过调整亲脂性来增强其有效性,这对于肿瘤细胞进入至关重要(Abate 等,2011)。

- 研究表明,某些杂环化合物,包括三唑衍生物,表现出显着的抗骨癌活性。这些活性通过合成和分子对接研究进行研究(Lv 等,2019)。

抗菌和抗菌作用

- 包括1,2,4-三唑-3-基)甲基]哌嗪在内的化合物已证明对包括金黄色葡萄球菌和大肠杆菌在内的致病菌和真菌以及毛癣菌属真菌等致病真菌具有抗菌活性(Nazar 等,2005)。

- 合成的1,2,4-三唑衍生物对各种测试微生物显示出良好至中等的抗菌活性,表明它们作为抗菌剂的潜力(Bektas 等,2007)。

反应性和吸附研究

- 已经对三唑衍生物的反应性性质和吸附行为进行了详细的研究。这些研究包括对这些化合物的局部反应性性质和非共价相互作用进行调查,为药物应用提供了重要的见解(Al-Ghulikah 等,2021)。

光谱和结构表征

- 已经对新型潜在化疗剂的光谱和结构表征进行了研究,包括那些具有三唑和哌嗪基团的化疗剂。这些研究提供了有关这些化合物的分子性质的详细信息,这对于它们作为治疗剂的开发至关重要(El-Emam 等,2012)。

药物合成和表征

- 对1,2,4-三唑衍生物类中生物活性化合物的合成和表征的研究突出了它们在现代医学和药学中的潜力。这些研究有助于寻找用于各种治疗应用的有希望的化合物(Hlazunova,2020)。

药理学评估

- 已经合成了哌嗪的新型衍生物,包括与1,2,4-三唑化合物相关的衍生物,并评估了它们的药理特性,包括它们作为黑皮质激素受体配体的潜力(Mutulis 等,2004)。

安全和危害

未来方向

属性

IUPAC Name |

1-[(4-cyclohexyl-1,2,4-triazol-3-yl)methyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N5/c1-2-4-12(5-3-1)18-11-15-16-13(18)10-17-8-6-14-7-9-17/h11-12,14H,1-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQNXNRKROOIIQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=NN=C2CN3CCNCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

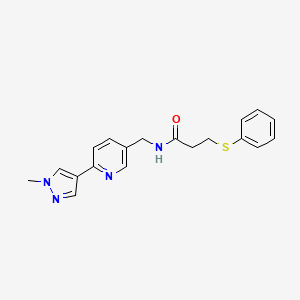

![N-[3-(7-Fluoro-3-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B3005620.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/structure/B3005624.png)

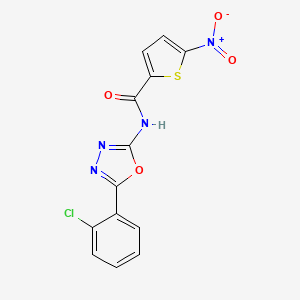

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-6-bromo-2-methyl-2H-indazole-3-carboxamide](/img/structure/B3005628.png)

![2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B3005634.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3005638.png)

![5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-ol](/img/structure/B3005639.png)